molecular formula C10H10BrF2NO2 B14066614 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one

Katalognummer: B14066614
Molekulargewicht: 294.09 g/mol
InChI-Schlüssel: YHGWUIAPYKRNKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-6-(difluoromethoxy)benzene. This intermediate is then subjected to bromination and subsequent reactions to introduce the propanone moiety. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, temperature control, and purification methods are crucial in scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance lipophilicity and membrane permeability. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Amino-6-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: Similar structure but with a trifluoromethoxy group, which may alter its reactivity and biological activity.

    1-(2-Amino-6-(difluoromethoxy)phenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness

1-(2-Amino-6-(difluoromethoxy)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethoxy and bromopropanone groups, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H10BrF2NO2

Molekulargewicht

294.09 g/mol

IUPAC-Name

1-[2-amino-6-(difluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H10BrF2NO2/c1-5(11)9(15)8-6(14)3-2-4-7(8)16-10(12)13/h2-5,10H,14H2,1H3

InChI-Schlüssel

YHGWUIAPYKRNKA-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC=C1OC(F)F)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.